1-Ethyl-1H-indole-2-carbaldehyde
Overview
Description
1-Ethyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by an indole ring with an ethyl group at the nitrogen atom and an aldehyde group at the second carbon atom.
Mechanism of Action
Target of Action
1-Ethyl-1H-indole-2-carbaldehyde, like many indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it a valuable precursor for the development of new and useful derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit or promote certain biological processes .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biological activities . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives, including this compound, could potentially influence similar biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound’s action would result in a variety of molecular and cellular effects depending on the specific biological context.
Biochemical Analysis
Biochemical Properties
1-Ethyl-1H-indole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes and proteins, facilitating the formation of complex structures. For instance, it can act as a precursor in the synthesis of indole-based alkaloids, which are known for their therapeutic properties . The compound’s aldehyde group allows it to form Schiff bases with amino acids and proteins, leading to the formation of stable complexes that can modulate enzyme activity and protein function .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of certain cell types, particularly in cancer cells . The compound can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation . Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. The compound can bind to enzymes and proteins, either inhibiting or activating their functions. For example, it can inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells . Additionally, this compound can form covalent bonds with nucleophiles, such as thiol groups in proteins, resulting in the modulation of protein function and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to light and air . Over time, the degradation products can influence cellular function, leading to changes in the observed effects. Long-term studies have shown that the compound can have sustained effects on cellular processes, particularly in in vitro cancer models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . The threshold for these effects depends on the specific animal model and the duration of exposure.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of indole derivatives. It interacts with enzymes such as cytochrome P450s, which facilitate its conversion into other biologically active compounds . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . Additionally, it can be taken up by cells through specific transporters, leading to its accumulation in certain tissues and cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s localization can influence its activity and function, as it can interact with different biomolecules in these compartments . Post-translational modifications, such as phosphorylation and acetylation, can also affect the compound’s targeting and localization within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1H-indole-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of ethyl indole-2-carboxylate with appropriate reagents to introduce the aldehyde group. For instance, ethyl indole-2-carboxylate can be reacted with allyl bromide or benzyl bromide in the presence of aqueous potassium hydroxide and acetone to yield ethyl 1-allyl-1H-indole-2-carboxylate or ethyl 1-benzyl-1H-indole-2-carboxylate . Further oxidation steps can then convert these intermediates to the desired aldehyde compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, oxidation, and purification through techniques like distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens, nitrating agents.
Major Products:
Oxidation: 1-Ethyl-1H-indole-2-carboxylic acid.
Reduction: 1-Ethyl-1H-indole-2-methanol.
Substitution: Various substituted indole derivatives depending on the electrophilic reagent used.
Scientific Research Applications
1-Ethyl-1H-indole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing complex molecules and biologically active compounds.
Medicine: The compound is used in the development of pharmaceuticals targeting various diseases.
Industry: It is employed in the synthesis of dyes, agrochemicals, and other industrial products.
Comparison with Similar Compounds
1-Methylindole-2-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the third carbon atom.
1-Ethyl-1H-indole-2-carboxylic acid: Oxidized form of 1-Ethyl-1H-indole-2-carbaldehyde.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethyl group at the nitrogen atom and aldehyde group at the second carbon atom make it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
IUPAC Name |
1-ethylindole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-12-10(8-13)7-9-5-3-4-6-11(9)12/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPBMMVLDZQYKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00546872 | |
Record name | 1-Ethyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40913-43-7 | |
Record name | 1-Ethyl-1H-indole-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40913-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethyl-1H-indole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00546872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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